molecular formula C14H11NS B2944516 4-Methyl-2-(phenylsulfanyl)benzonitrile CAS No. 90133-35-0

4-Methyl-2-(phenylsulfanyl)benzonitrile

Cat. No.: B2944516
CAS No.: 90133-35-0
M. Wt: 225.31
InChI Key: ISPCPKAHVMDZMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(phenylsulfanyl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(phenylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(phenylsulfanyl)benzonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(phenylsulfanyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form non-covalent interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzonitrile
  • 2-(Phenylsulfanyl)benzonitrile
  • 4-Methyl-2-(phenylsulfonyl)benzonitrile

Uniqueness

4-Methyl-2-(phenylsulfanyl)benzonitrile is unique due to the presence of both a phenylsulfanyl group and a nitrile group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it a valuable scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

4-methyl-2-phenylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPCPKAHVMDZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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